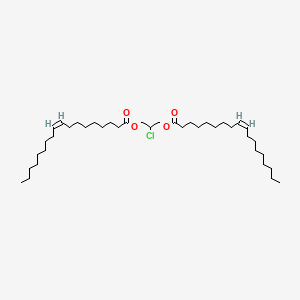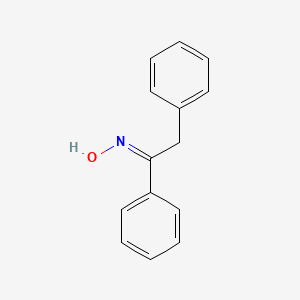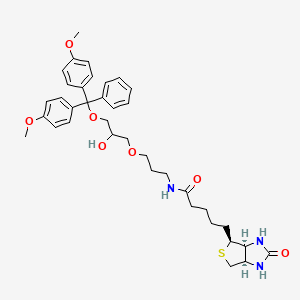
Chloro Sofosbuvir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir has been a groundbreaking antiviral agent due to its high efficacy and low side effect profile. This compound retains the core structure of Sofosbuvir but includes a chlorine atom, which may alter its pharmacokinetic and pharmacodynamic properties.
作用机制
Target of Action
Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .
Biochemical Pathways
Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.
Result of Action
The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Sofosbuvir involves multiple steps, starting from the nucleoside core. The process typically includes:
Fluorination: Introduction of a fluorine atom at a specific position on the nucleoside core.
Chlorination: Incorporation of a chlorine atom, which is a key differentiator from Sofosbuvir.
Phosphoramidation: Addition of a phosphoramidate group to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Catalysis: Use of catalysts to speed up reactions and improve yield.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.
化学反应分析
Types of Reactions
Chloro Sofosbuvir undergoes various chemical reactions, including:
Oxidation: Conversion of the nucleoside core to its oxidized form.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Chlorination and fluorination are examples of substitution reactions that modify the nucleoside core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound.
科学研究应用
Chloro Sofosbuvir has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties against various strains of HCV.
Medicine: Potential use in developing new antiviral therapies with improved efficacy and reduced side effects.
Industry: Employed in the large-scale production of antiviral drugs.
相似化合物的比较
Similar Compounds
Sofosbuvir: The parent compound, widely used in HCV treatment.
Velpatasvir: Another antiviral agent used in combination with Sofosbuvir.
Ledipasvir: Often combined with Sofosbuvir for enhanced antiviral activity.
Uniqueness
Chloro Sofosbuvir is unique due to the presence of a chlorine atom, which may enhance its pharmacokinetic properties and potentially improve its efficacy against resistant strains of HCV.
属性
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
